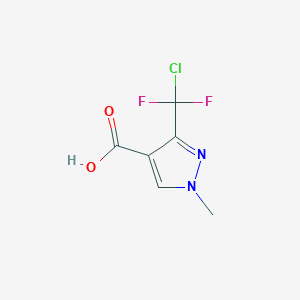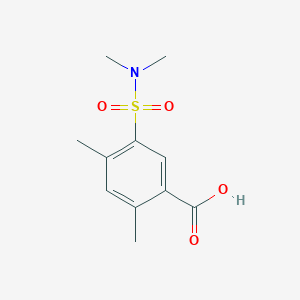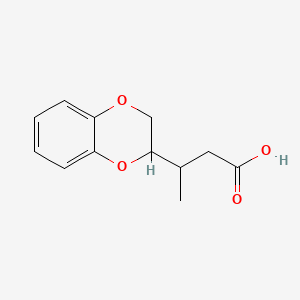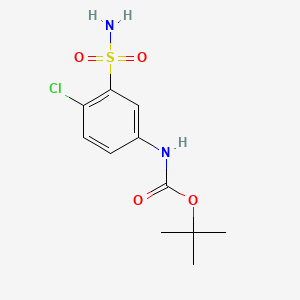
tert-Butyl (4-chloro-3-sulfamoylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (4-chloro-3-sulfamoylphenyl)carbamate: is an organic compound with the molecular formula C11H15ClN2O4S and a molecular weight of 306.77 g/mol . This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl (4-chloro-3-sulfamoylphenyl)carbamate typically involves the reaction of 4-chloro-3-sulfamoylphenylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: : Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: : tert-Butyl (4-chloro-3-sulfamoylphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The sulfamoyl group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or water.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include azido or thiol derivatives.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
Oxidation: Products include sulfonic acids.
Reduction: Products include sulfinamides.
Applications De Recherche Scientifique
Chemistry: : tert-Butyl (4-chloro-3-sulfamoylphenyl)carbamate is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates .
Biology: : In biological research, this compound is used to study enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules .
Medicine: : In medicinal chemistry, it is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes and receptors involved in inflammatory and infectious diseases .
Industry: : In the industrial sector, it is used in the synthesis of specialty chemicals and as a building block for more complex molecules .
Mécanisme D'action
The mechanism of action of tert-Butyl (4-chloro-3-sulfamoylphenyl)carbamate involves its interaction with specific molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The sulfamoyl group can interact with receptor sites, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the chloro and sulfamoyl groups, making it less reactive in certain chemical reactions.
tert-Butyl (4-ethynylphenyl)carbamate: Contains an ethynyl group instead of the chloro and sulfamoyl groups, leading to different reactivity and applications.
Uniqueness: : tert-Butyl (4-chloro-3-sulfamoylphenyl)carbamate is unique due to the presence of both chloro and sulfamoyl groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in research and industry .
Propriétés
Formule moléculaire |
C11H15ClN2O4S |
|---|---|
Poids moléculaire |
306.77 g/mol |
Nom IUPAC |
tert-butyl N-(4-chloro-3-sulfamoylphenyl)carbamate |
InChI |
InChI=1S/C11H15ClN2O4S/c1-11(2,3)18-10(15)14-7-4-5-8(12)9(6-7)19(13,16)17/h4-6H,1-3H3,(H,14,15)(H2,13,16,17) |
Clé InChI |
WOPXUNIZZKTVPV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


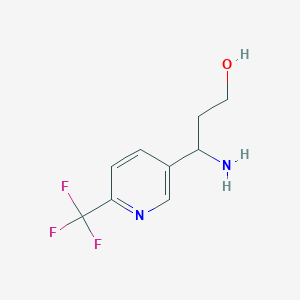
![rac-(4-chlorophenyl)[(1R,2S)-2-phenylcyclopropyl]methanamine hydrochloride, cis](/img/structure/B13584056.png)
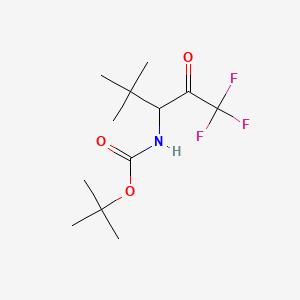
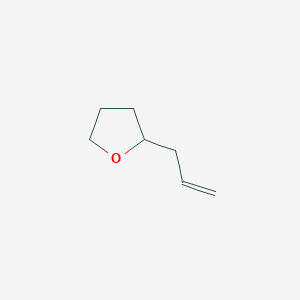

![3-{6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanoicacidhydrochloride](/img/structure/B13584075.png)
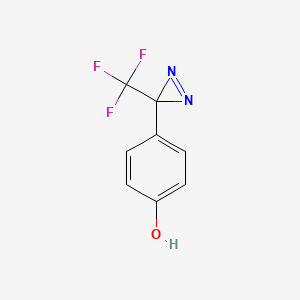

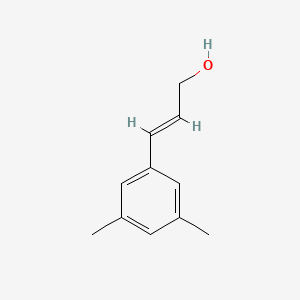
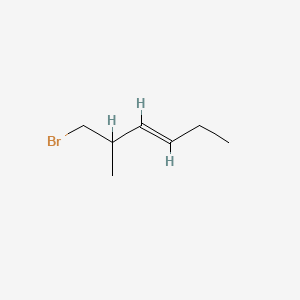
![N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13584121.png)
